n,n,3-Trimethyl-4-nitrosoaniline
Description
N,N,3-Trimethyl-4-nitrosoaniline (systematic name: 4-nitroso-N,N,3-trimethylaniline) is an aromatic nitroso compound characterized by a nitroso (–NO) group at the para position of a benzene ring, with two methyl groups attached to the amine nitrogen and a third methyl group at the meta position (C3).
Key structural features include:
- Nitroso group: Imparts redox activity and sensitivity to light/heat.
- N,N-Dimethyl substitution: Enhances electron-donating effects, influencing dipole moments and reactivity.
This compound likely serves as an intermediate in organic synthesis, particularly in azo dye production or pharmaceuticals, though specific applications require further study.
Properties
CAS No. |
29785-93-1 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N,N,3-trimethyl-4-nitrosoaniline |
InChI |
InChI=1S/C9H12N2O/c1-7-6-8(11(2)3)4-5-9(7)10-12/h4-6H,1-3H3 |
InChI Key |
KICWKHOVWUGRGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Nitrobenzene: One method involves the reaction of nitrobenzene with ammonia in the presence of a catalyst.
From Aniline: Another method involves the synthesis of N-nitrosoaniline from aniline and sodium nitrite, followed by Fischer-Tropsch rearrangement to produce 4-nitrosoaniline.
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity. The use of catalysts and controlled reaction conditions ensures high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N,3-Trimethyl-4-nitrosoaniline can undergo oxidation reactions, often resulting in the formation of nitro compounds.
Reduction: Reduction of the nitroso group can lead to the formation of amines.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of the nitroso group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions typically involve the use of acids or bases to facilitate the reaction.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Studied for its photophysical properties, including fluorescence and absorption spectra .
Biology and Medicine:
- Investigated for its potential use in diagnostic assays and as a marker for certain biological processes .
Industry:
- Utilized in the production of dyes and pigments.
- Employed in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N,N,3-Trimethyl-4-nitrosoaniline involves its interaction with molecular targets through its nitroso group. This group can participate in various chemical reactions, including oxidation and reduction, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects .
Comparison with Similar Compounds
N,N-Dimethyl-4-nitrosoaniline (NDMA)
- Molecular Formula : C₈H₁₀N₂O
- Molecular Weight : 150.18 g/mol
- CAS No.: 108-79-2
- Key Differences :
- Lacks the meta-methyl group, reducing steric hindrance.
- Exhibits a solvent-dependent dipole moment (4.5–5.5 D), with polarity increasing in less polar solvents due to enhanced charge-transfer resonance .
- Reactivity: Undergoes Fischer-Hepp rearrangement in acidic conditions, yielding 4-nitroso-N-methylaniline. Denitrosation occurs via nucleophilic attack (e.g., by SCN⁻) .
N,N-Diethyl-3-methyl-4-nitrosoaniline
- Molecular Formula : C₁₁H₁₆N₂O
- Molecular Weight : 192.26 g/mol
- CAS No.: 6442-10-0
- Key Differences: Ethyl groups on the amine increase hydrophobicity compared to methyl substituents. Higher molecular weight reduces volatility.
3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline
- Molecular Formula : C₉H₉F₃N₂O₂
- Molecular Weight : 234.18 g/mol
- CAS No.: 41512-62-3
- Key Differences: Nitro (–NO₂) group replaces nitroso, altering redox behavior. Trifluoromethyl (–CF₃) group enhances electron-withdrawing effects, increasing stability but reducing nucleophilic substitution reactivity.
N-(3-Trifluoromethylphenyl)-4-nitroaniline
- Molecular Formula : C₁₃H₁₀F₃N₂O₂
- Molecular Weight : 298.23 g/mol
- CAS No.: Not explicitly listed; synthesized via nitrobenzamide derivatization .
- Key Differences :
Research Findings and Mechanistic Insights
- Fischer-Hepp Rearrangement : In NDMA, acid-catalyzed rearrangement proceeds via an intramolecular mechanism, yielding >90% para-nitroso products. Denitrosation competes in the presence of nucleophiles (e.g., SCN⁻), reducing yields .
- Solvent Effects: NDMA’s dipole moment increases in non-polar solvents due to enhanced resonance between the nitroso and dimethylamine groups . The meta-methyl group in N,N,3-Trimethyl-4-nitrosoaniline may amplify this effect by restricting rotation.
- Synthetic Utility : Nitrosoanilines are precursors to azo dyes and pharmaceuticals. Steric hindrance in this compound may slow reactions compared to NDMA but improve selectivity .
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